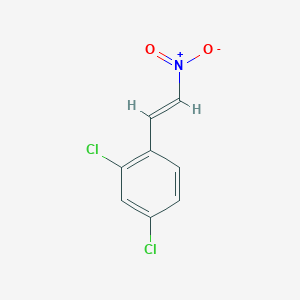![molecular formula C8H10N2 B097210 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 16087-93-7](/img/structure/B97210.png)
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and diverse pharmacological properties. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves the inhibition of GSK-3, which leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway. This activation results in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, the promotion of neuronal survival, the enhancement of insulin sensitivity, and the regulation of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in lab experiments include its potent inhibitory activity against GSK-3, its diverse pharmacological properties, and its potential therapeutic applications in various diseases. However, limitations include its low solubility in water, its potential toxicity, and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
Several future directions for the research on 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine include the development of more efficient synthesis methods, the identification of novel therapeutic applications, the optimization of its pharmacological properties, and the determination of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through various methods, including the reaction of pyridine with acetaldehyde and methylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dihydro-1H-pyrrolo[3,4-b]pyridine with methyl iodide in the presence of a base.
Aplicaciones Científicas De Investigación
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, bipolar disorder, and diabetes. It has been found to exhibit potent inhibitory activity against GSK-3, which is involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-10-5-7-3-2-4-9-8(7)6-10/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUNPOCFXODOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622347 |
Source


|
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
CAS RN |
16087-93-7 |
Source


|
| Record name | 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

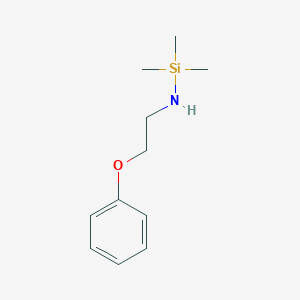





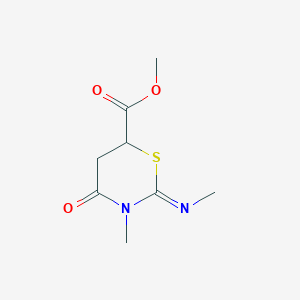
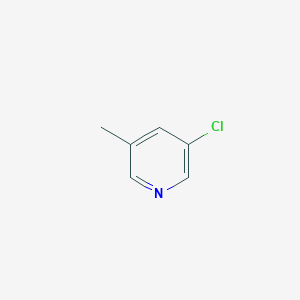
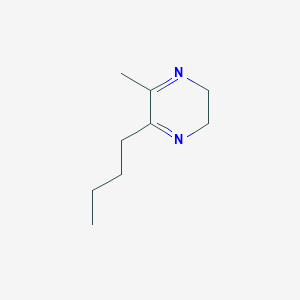

![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
